8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique molecular structure that includes a nitro group and an oxazino ring system. Its intricate design allows for various applications in biological and chemical research, particularly in the development of new therapeutic agents.
The compound is documented in various chemical databases, including PubChem and BenchChem, where it is listed under the identifier 949270-15-9. Its structural and functional details are crucial for researchers focusing on drug development and synthetic organic chemistry.
8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents.
The synthesis of 8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid typically involves several steps:
The reaction conditions are critical; they often require precise control of temperature and pH levels. Catalysts may be employed to enhance yield and selectivity. In industrial settings, continuous flow processes and automated systems can improve efficiency and scalability of production.
The molecular structure of 8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid features a complex arrangement that includes:
Key structural data includes:
The compound can participate in various chemical reactions typical for quinoline derivatives:
These reactions often require specific conditions such as temperature control and the presence of solvents or catalysts to achieve desired outcomes without side reactions.
The mechanism of action for 8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid primarily involves its interaction with biological targets at the molecular level:
Research indicates that derivatives of this compound exhibit promising activity against various pathogens and may be developed into therapeutic agents for diseases such as tuberculosis .
8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid is expected to exhibit:
Key chemical properties include:
Relevant data suggest that its reactivity profile can be exploited in synthetic chemistry .
The applications of 8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid span several fields:
The synthesis of 8-nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid hinges on strategic nucleophilic aromatic substitution (SN-Ar) and cyclization reactions. A pivotal route involves reacting 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with β-alanine or anthranilic acid derivatives. The electron-withdrawing nitro group at C-8 facilitates SN-Ar displacement of the C-7 chloride by the primary amine of β-alanine, yielding linear intermediates [6]. Subsequent polyphosphoric acid (PPA)-catalyzed lactamization under thermal conditions (120°C, 2–4 hours) cyclizes the amine and carboxylic acid groups, forming the tricyclic oxazino-quinoline scaffold. This method achieves yields exceeding 80%, with the reaction efficiency contingent on the electron-deficient quinoline core [6].
Alternative pathways include rhodium(II)-catalyzed [3+3]-annulations using cyclic nitronates and vinyl diazoacetates. However, these methods are less applicable to this specific carboxylated quinoline due to competing decarboxylation risks and lower functional group tolerance [8].
Table 1: Synthetic Routes to Oxazino-Quinoline Scaffolds
Precursor | Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
7-Chloro-8-nitroquinoline-3-carboxylic acid | β-Alanine | 50% EtOH, NaHCO₃, 80°C | Linear 8-nitro-7-(β-alanyl) intermediate | 75 |
Linear intermediate | PPA, 120°C | 4 h | Tricyclic oxazino-quinoline carboxylic acid | 82 |
Anthranilic acid derivative | H₂SO₄, 100°C | 3 h | Tetracyclic benzodiazepino-quinoline derivative | 78 |
Stereoselectivity in hexahydroquinoline formation arises from the chiral fusion of the oxazine and quinoline rings. The trans-decalin-like fusion at C-4a and C-5 imposes conformational constraints, favoring a trans-junction that minimizes steric strain. NMR studies (DEPT, COSY, HMBC) confirm the relative stereochemistry: H-5 (quinoline) exhibits a downfield shift (δ 3.8–4.2 ppm) and coupling constants (J = 10–12 Hz) consistent with axial positioning. The carboxylic acid at C-5 further rigidifies the structure through hydrogen bonding with the N-4 oxygen [6].
Fluorine tagging at C-6 provides additional stereochemical insights. The observed ³Jₕ₋ᶠ coupling constant (~13 Hz) in intermediates indicates a pseudo-axial orientation of H-7, preserved post-cyclization. Computational models (DFT) corroborate that the trans-fused isomer is energetically favored by >3 kcal/mol over the cis-counterpart [6].
Nitration must precede quinoline ring closure to avoid oxidative decomposition. Direct nitration of the fused system employs fuming HNO₃ in H₂SO₄ at 0°C, achieving >95% regioselectivity for C-8 due to charge localization at N-1. Lower temperatures suppress polynitration, while electron-donating groups at C-7 reduce yields by 30–50% [5] [6].
Carboxylation leverages CO₂ insertion under Knochel conditions (iPrMgCl·LiCl, THF, −40°C) or hydrolysis of cyano intermediates. The C-5 carboxyl group’s acidity (pKa ~3.5) necessitates protecting-group strategies during nitration. Trifluoroacetyl protection of the quinoline nitrogen enables nitration yields of 85–90%, followed by deprotection with K₂CO₃/MeOH [5].
Table 2: Optimization of Nitration/Carboxylation Parameters
Reaction | Substrate | Conditions | Key Variables | Outcome |
---|---|---|---|---|
Nitration | 1-Cyclopropyl-6-fluoroquinoline | HNO₃/H₂SO₄, 0°C, 2 h | Temperature <5°C | 95% C-8 selectivity |
Carboxylation | 5-Bromo-oxazinoquinoline | iPrMgCl·LiCl, CO₂(s), −40°C | Anhydrous THF | 88% yield |
Protection | Quinoline-NH | (CF₃CO)₂O, pyridine, 25°C | 2.5 equiv reagent | >95% protection |
Solid-phase synthesis enables rapid diversification of the oxazino-quinoline core. Wang resin-linked β-alanine serves as the anchor: the amine group undergoes SN-Ar with 7-chloro-8-nitroquinoline-3-carboxylic acid, while the resin-bound carboxylate is esterified. Reduction of the nitro group (SnCl₂·2H₂O, DMF) and subsequent on-resin cyclization (PyBOP/DIEA, 60°C) yield the tricycle. Cleavage with TFA/H₂O (95:5) liberates the carboxylic acid product with >90% purity (HPLC). This approach facilitates parallel synthesis of C-8-substituted analogs (e.g., amino, alkylamino) [6].
Challenges include nitro group incompatibility with Pd-catalyzed couplings and moderate swelling of polystyrene resins in DMF. Switching to PEG-based ChemMatrix resin improves solvation and reduces aggregation. Typical loading capacities are 0.8–1.2 mmol/g, with overall isolated yields of 65–75% after cleavage [6].
Table 3: Commercial Sources of 8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic Acid
Supplier | Catalog Number | Purity (%) | Unit Size (g) | Price (USD) |
---|---|---|---|---|
Santa Cruz Biotechnology | sc-351646 | >95 | 1 | 399 |
Aladdin Scientific | N380911-1g | >95 | 1 | Not specified |
American Custom Chemicals | CHM0114426 | 95 | 1 | 852.55 |
Related Compounds in Research
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: